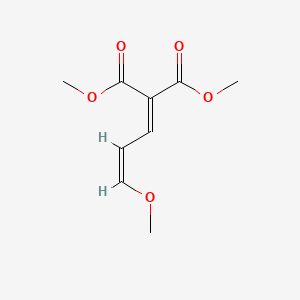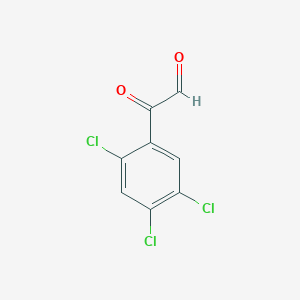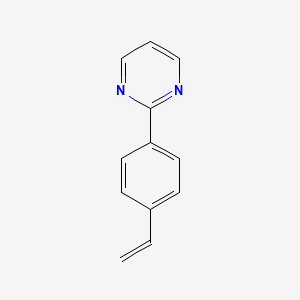
2-(4-Vinylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Vinylphenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a vinyl group attached to the phenyl ring, which is further connected to the pyrimidine core. Pyrimidines are significant in various fields due to their structural versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Vinylphenyl)pyrimidine typically involves the reaction of 4-vinylbenzaldehyde with a suitable pyrimidine precursor. One common method includes the condensation of 4-vinylbenzaldehyde with guanidine or its derivatives under basic conditions, followed by cyclization to form the pyrimidine ring. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Vinylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed:
- Oxidation of the vinyl group can yield 4-formylphenylpyrimidine or 4-carboxyphenylpyrimidine.
- Reduction can produce 2-(4-Ethylphenyl)pyrimidine.
- Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-Vinylphenyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive vinyl group.
Mechanism of Action
The mechanism of action of 2-(4-Vinylphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with target molecules, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions. These interactions can influence cellular pathways and biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
2-Phenylpyrimidine: Lacks the vinyl group, making it less reactive in certain applications.
4-Vinylpyrimidine: Similar reactivity due to the vinyl group but differs in the position of the vinyl substitution.
2-(4-Methylphenyl)pyrimidine: Contains a methyl group instead of a vinyl group, affecting its chemical reactivity and applications.
Uniqueness: 2-(4-Vinylphenyl)pyrimidine is unique due to the presence of both the vinyl group and the pyrimidine ring, which confer distinct reactivity and versatility. The vinyl group allows for further functionalization, while the pyrimidine core provides a stable and biologically active scaffold.
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)pyrimidine |
InChI |
InChI=1S/C12H10N2/c1-2-10-4-6-11(7-5-10)12-13-8-3-9-14-12/h2-9H,1H2 |
InChI Key |
GFRUMYGTJKSZCH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


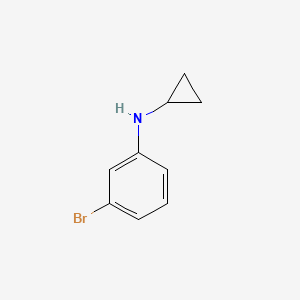

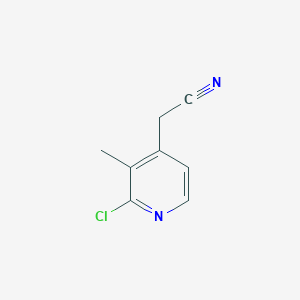
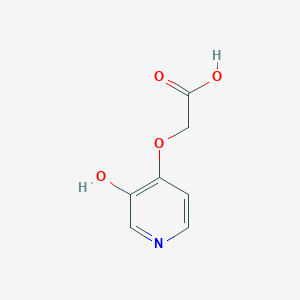
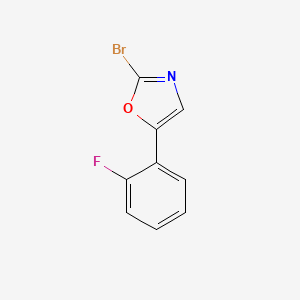
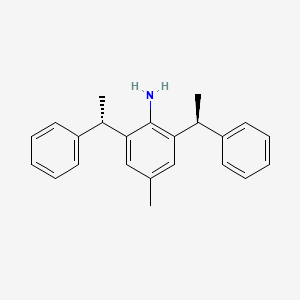
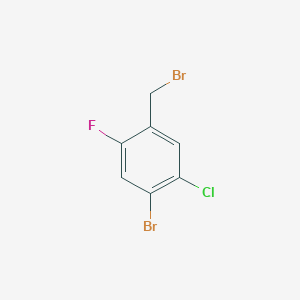
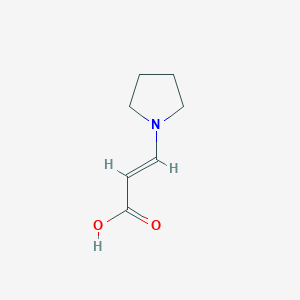
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)
![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)
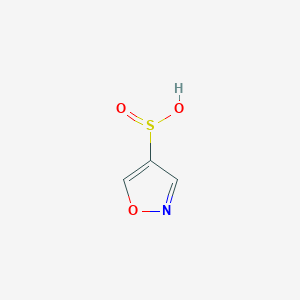
![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)
